N1-Benzyl-N3-ethyl-N1-methyl-1,3-propanediamine
Description
N1-Benzyl-N3-ethyl-N1-methyl-1,3-propanediamine is a substituted 1,3-propanediamine derivative featuring a benzyl group at the N1 position, an ethyl group at the N3 position, and a methyl group at the N1 nitrogen. This structural configuration confers unique physicochemical properties, such as lipophilicity from the benzyl group and moderate basicity from the ethyl and methyl substituents.
Properties
IUPAC Name |
N'-benzyl-N-ethyl-N'-methylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-3-14-10-7-11-15(2)12-13-8-5-4-6-9-13/h4-6,8-9,14H,3,7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWAPMCDNKXPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N3-ethyl-N1-methyl-1,3-propanediamine typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as lithium aluminum hydride (LiAlH4).
Nitration: The final step involves the nitration of the intermediate product to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N1-Benzyl-N3-ethyl-N1-methyl-1,3-propanediamine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, alcohols, and amines .
Scientific Research Applications
N1-Benzyl-N3-ethyl-N1-methyl-1,3-propanediamine is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of N1-Benzyl-N3-ethyl-N1-methyl-1,3-propanediamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond . Additionally, it can participate in redox reactions, where it either gains or loses electrons .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical behaviors of 1,3-propanediamine derivatives are highly dependent on substituent patterns. Below is a systematic comparison of N1-Benzyl-N3-ethyl-N1-methyl-1,3-propanediamine with structurally related compounds:
Structural Analogues and Physicochemical Properties
Biological Activity
N1-Benzyl-N3-ethyl-N1-methyl-1,3-propanediamine is an organic compound with the molecular formula C11H18N2, classified as a derivative of 1,3-propanediamine. Its structure features a benzyl group and an ethyl group attached to the nitrogen atoms, which significantly influences its biological activity and potential applications in medicinal chemistry.
The synthesis of this compound can be achieved through various methods, including reductive amination and N-alkylation processes. The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical applications.
Common Synthetic Routes:
- Reductive Amination : Involves the reaction of 1,3-diaminopropane with benzaldehyde and formaldehyde in the presence of a reducing agent.
- N-Alkylation : Performed by reacting N-methyl-1,3-propanediamine with benzyl chloride under basic conditions.
The biological activity of this compound is primarily attributed to its role as a ligand in receptor binding studies and its interactions with various enzymes. The presence of the benzyl and ethyl groups enhances its binding affinity and selectivity towards specific molecular targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
- Receptor Binding : It acts as a ligand for certain receptors, influencing physiological responses.
Case Studies
Recent studies have focused on the biological evaluation of this compound:
- Urease Inhibition : A study demonstrated that derivatives similar to this compound showed significant inhibitory activity against jack bean urease, suggesting potential applications in treating conditions like kidney stones .
- Molecular Docking Studies : Computational analyses have indicated that this compound can effectively bind to target proteins involved in various metabolic pathways, supporting its role in drug design .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| N-Benzyl-1,3-propanediamine | Lacks ethyl group | Moderate enzyme inhibition |
| N-Methyl-1,3-propanediamine | Lacks benzyl group | Lower receptor affinity |
| 1,3-Diaminopropane | Parent compound | Minimal biological activity |
| This compound | Contains both benzyl and ethyl groups | High binding affinity and enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
